molecular formula C10H12N2O3S B12998545 4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12998545
M. Wt: 240.28 g/mol
InChI Key: XVGIELFJSCBPCY-UHFFFAOYSA-N
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Description

4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Chlorothiazide
  • Hydrochlorothiazide
  • Phthalazinone derivatives

Uniqueness

4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds . Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

4-ethyl-3-methoxy-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H12N2O3S/c1-3-12-8-6-4-5-7-9(8)16(13,14)11-10(12)15-2/h4-7H,3H2,1-2H3

InChI Key

XVGIELFJSCBPCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1OC

Origin of Product

United States

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